molecular formula C17H23N3O6 B6063105 DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE

DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE

Cat. No.: B6063105
M. Wt: 365.4 g/mol
InChI Key: JWSCOYPYDYEDME-CUCDIRHUSA-N
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Description

DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE typically involves the condensation of diethyl malonate with appropriate hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE is unique due to its complex structure, which allows for a diverse range of chemical reactions and applications. Its multiple functional groups provide versatility in synthetic chemistry, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

ethyl (E)-3-ethoxy-2-[(E)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]carbamimidoyl]-3-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-4-24-13-9-11(7-8-12(13)21)10-19-20-15(18)14(16(22)25-5-2)17(23)26-6-3/h7-10,21-22H,4-6H2,1-3H3,(H2,18,20)/b16-14+,19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSCOYPYDYEDME-CUCDIRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN=C(C(=C(O)OCC)C(=O)OCC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N=C(\C(=C(\O)/OCC)\C(=O)OCC)/N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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